2-[3-(3-Phenylpropoxy)phenyl]acetonitrile
Description
2-[3-(3-Phenylpropoxy)phenyl]acetonitrile is an organic compound with the molecular formula C17H17NO It is characterized by a phenylpropoxy group attached to a phenylacetonitrile moiety
Properties
IUPAC Name |
2-[3-(3-phenylpropoxy)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c18-12-11-16-8-4-10-17(14-16)19-13-5-9-15-6-2-1-3-7-15/h1-4,6-8,10,14H,5,9,11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNMGAANBHGWTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=CC=CC(=C2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-Phenylpropoxy)phenyl]acetonitrile typically involves the reaction of 3-phenylpropyl bromide with 3-hydroxybenzyl cyanide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the bromide group is replaced by the phenylpropoxy group, resulting in the formation of the desired acetonitrile compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-Phenylpropoxy)phenyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The phenylpropoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-[3-(3-Phenylpropoxy)phenyl]acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[3-(3-Phenylpropoxy)phenyl]acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
3-Phenylpropylamine: Similar structure but with an amine group instead of a nitrile.
3-Phenylpropionic acid: Contains a carboxylic acid group instead of a nitrile.
3-Phenylpropanol: Features a hydroxyl group instead of a nitrile.
Uniqueness
2-[3-(3-Phenylpropoxy)phenyl]acetonitrile is unique due to the presence of both a phenylpropoxy group and a nitrile group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Biological Activity
2-[3-(3-Phenylpropoxy)phenyl]acetonitrile, a compound characterized by its complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C18H19NO, with a molecular weight of approximately 281.35 g/mol. Its structure features a phenylpropoxy group attached to a phenyl ring, contributing to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.
- Receptor Modulation : It may bind to certain receptors, influencing signaling pathways that regulate cell growth and apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have reported effective inhibition against various bacterial strains, suggesting its potential as a new antibiotic candidate.
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 20 | 16 |
| Pseudomonas aeruginosa | 18 | 64 |
Anticancer Activity
The compound has been evaluated for its anticancer effects, particularly against breast cancer cell lines such as MCF-7. Studies have demonstrated significant cytotoxicity, with mechanisms involving apoptosis induction and disruption of the cell cycle.
Case Study :
In a study involving MCF-7 cells, this compound exhibited an IC50 value of 5 µM, which is notably lower than that of standard chemotherapeutics like doxorubicin. The treatment resulted in increased lactate dehydrogenase (LDH) levels, indicating cell membrane damage and apoptosis induction.
Enzyme Inhibition Studies
The compound has also been investigated for its role as an acetylcholinesterase (AChE) inhibitor. In vitro assays revealed potent AChE inhibitory activities at nanomolar concentrations, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's.
| Compound | AChE Inhibition (%) | IC50 (nM) |
|---|---|---|
| This compound | 82 | 50 |
| Standard AChE Inhibitor (Donepezil) | 90 | 30 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
